molecular formula C16H20INO2 B10774759 (1S,2S,3S,5R)-methyl 3-(4-iodophenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylate

(1S,2S,3S,5R)-methyl 3-(4-iodophenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B10774759
M. Wt: 385.24 g/mol
InChI Key: SIIICDNNMDMWCI-KBXIAJHMSA-N
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Description

(1S,2S,3S,5R)-methyl 3-(4-iodophenyl)-8-methyl-8-aza-bicyclo[321]octane-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3S,5R)-methyl 3-(4-iodophenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Bicyclic Core: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic structure.

    Introduction of the Iodophenyl Group: This step often involves a halogenation reaction, where an aromatic compound is iodinated using reagents such as iodine and a suitable oxidizing agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3S,5R)-methyl 3-(4-iodophenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the iodophenyl group is particularly interesting due to its potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for the development of new therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S,3S,5R)-methyl 3-(4-iodophenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding with biological macromolecules, influencing their function. Additionally, the bicyclic structure can interact with enzyme active sites, potentially inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R,3R,5S)-methyl 3-(4-bromophenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylate
  • (1S,2S,3S,5R)-methyl 3-(4-chlorophenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylate
  • (1S,2S,3S,5R)-methyl 3-(4-fluorophenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylate

Uniqueness

The uniqueness of (1S,2S,3S,5R)-methyl 3-(4-iodophenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylate lies in the presence of the iodophenyl group, which imparts distinct chemical and biological properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can lead to stronger interactions with biological targets, potentially enhancing its biological activity.

Properties

Molecular Formula

C16H20INO2

Molecular Weight

385.24 g/mol

IUPAC Name

methyl (1S,2S,3S,5R)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C16H20INO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13-,14+,15+/m1/s1

InChI Key

SIIICDNNMDMWCI-KBXIAJHMSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)OC

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC

Origin of Product

United States

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